7-bromo-5-chloro-1-benzothiophene
Description
Significance of Benzothiophene (B83047) Core in Scientific Research
The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a cornerstone in various fields of scientific research. numberanalytics.comwikipedia.org Its structural rigidity, planarity, and electron-rich nature make it a privileged core structure in medicinal chemistry and a versatile building block in materials science. numberanalytics.com
In the pharmaceutical realm, benzothiophene derivatives are integral to numerous therapeutic agents, exhibiting a wide spectrum of biological activities. ijpsjournal.comresearchgate.netnih.gov These include anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, and notably, anticancer properties. ijpsjournal.comnih.gov The benzothiophene framework is present in several well-known drugs, such as the selective estrogen receptor modulator (SERM) raloxifene , the asthma medication zileuton , and the antifungal agent sertaconazole . wikipedia.orgchemenu.com The scaffold's ability to be readily functionalized allows medicinal chemists to fine-tune its pharmacological profile, leading to the discovery of potent and selective lead molecules. researchgate.netnih.gov
Beyond medicine, the benzothiophene core is significant in materials science, particularly in the development of organic electronics. numberanalytics.com Its capacity for π-conjugation and its high electron density are properties that are harnessed in the creation of organic semiconductors. numberanalytics.com These materials are foundational to advancements in technologies like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where tunable optical and electrical properties are essential. numberanalytics.comrsc.org
Overview of Halogenated Benzothiophenes: Structural and Electronic Considerations
Halogenation of the benzothiophene core introduces significant changes to its structural and electronic properties, thereby modulating its reactivity and potential applications. cymitquimica.com Halogen atoms (F, Cl, Br, I) are introduced onto the benzothiophene ring system through various synthetic methods, most commonly via electrophilic substitution reactions. nih.gov For instance, electrophilic cyclization of alkyne precursors is a widely used, facile method for generating halogenated heterocycles like 3-halobenzo[b]thiophenes in high yields. nih.gov
The introduction of halogens has profound stereoelectronic effects:
Inductive Effect: As highly electronegative atoms, halogens exert a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic system. This influences the molecule's reactivity towards further electrophilic or nucleophilic attack.
Halogen Bonding: The halogen atom can act as a Lewis acid, forming noncovalent interactions known as halogen bonds with Lewis bases (e.g., oxygen or nitrogen atoms). nih.govepa.gov The strength of this interaction depends on the halogen, with iodine forming stronger bonds than bromine or chlorine. epa.gov These interactions are crucial in crystal engineering and molecular recognition at receptor binding sites.
Reactivity in Cross-Coupling: The carbon-halogen bond provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). mdpi.com The reactivity of the C-X bond varies, with C-Br bonds generally being more reactive than C-Cl bonds in oxidative addition steps, allowing for selective, sequential functionalization of dihalogenated substrates. mdpi.com
Studies on halogenated benzothiophene diols have revealed that bromo- and iodo-substituted derivatives readily form halogen bonds and π-stacking interactions, which influence their supramolecular assembly, whereas chloro-derivatives may not exhibit significant halogen bonding. epa.gov This highlights how the choice of halogen can dictate the intermolecular forces and solid-state structure of the resulting compound.
Research Landscape of 7-Bromo-5-chloro-1-benzothiophene: Current Status and Future Directions
A thorough review of the current scientific literature reveals that specific research on This compound is notably scarce. There are no prominent publications detailing its synthesis, characterization, or application. Its CAS Number is not indexed in major chemical databases, which typically indicates a compound that has not been synthesized or isolated for commercial or extensive research purposes.
The research landscape is instead populated by studies of its isomers and derivatives:
An amine derivative of the isomer, 5-bromo-7-chloro-1-benzothiophen-2-amine , is listed in chemical databases, suggesting that this particular substitution pattern is synthetically accessible. nih.gov
A nitrile derivative, 5-bromo-7-chloro-1-benzothiophene-2-carbonitrile , is also documented, indicating that the 5-bromo-7-chloro scaffold serves as a potential intermediate for further functionalization. bldpharm.com
Research on 2-bromo-5-chlorothiophene demonstrates the utility of such dihalo-heterocycles in selective Suzuki cross-coupling reactions to build more complex aryl-substituted thiophenes. mdpi.comresearchgate.net
The absence of dedicated research on this compound suggests it is either a challenging synthetic target or has not yet been identified as a molecule of significant interest. However, based on the established importance of halogenated benzothiophenes, future research directions could be proposed. The unique electronic profile resulting from the specific placement of bromine at the 7-position and chlorine at the 5-position could be of interest for:
Medicinal Chemistry: As a novel scaffold for screening against various biological targets, such as kinases or other enzymes where halogen bonding and specific steric profiles are important for binding.
Materials Science: As a building block for new organic semiconductors, where the distinct substitution pattern could be used to fine-tune the frontier molecular orbital energies and solid-state packing to optimize charge transport properties.
Synthetic Intermediates: Exploration of its reactivity in regioselective cross-coupling reactions, leveraging the differential reactivity of the C-Br and C-Cl bonds to create complex, polysubstituted benzothiophene systems.
Data Tables
Below are tables summarizing key properties of the parent benzothiophene molecule and examples of related halogenated derivatives found in the research landscape.
Table 1: Physicochemical Properties of Benzothiophene
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₆S | wikipedia.org |
| Molar Mass | 134.20 g·mol⁻¹ | wikipedia.org |
| Appearance | White solid | wikipedia.org |
| Density | 1.15 g/cm³ | wikipedia.org |
| Melting Point | 32 °C (90 °F) | wikipedia.org |
| Boiling Point | 221 °C (430 °F) | wikipedia.org |
| CAS Number | 95-15-8 | wikipedia.org |
Table 2: Examples of Researched Halogenated Benzothiophene Derivatives
| Compound Name | Context of Research | Reference |
|---|---|---|
| 3-Halobenzo[b]thiophenes | Synthesized via electrophilic cyclization; evaluated as potential antibacterial and antifungal agents. | nih.gov |
| Halobenzothiophene Diols | Studied for noncovalent interactions, including halogen bonding and π-stacking, using X-ray crystallography and DFT calculations. | nih.govepa.gov |
| 7-Bromo-1-benzothiophene-2-carbaldehyde (B1407323) | Serves as an intermediate for synthesizing derivatives with potential anticancer and antimicrobial activities. | |
| 5-bromo-7-chloro-1-benzothiophene-2-carbonitrile | Listed as a commercially available synthetic intermediate. | bldpharm.com |
Properties
CAS No. |
1236538-59-2 |
|---|---|
Molecular Formula |
C8H4BrClS |
Molecular Weight |
247.5 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 5 Chloro 1 Benzothiophene and Its Advanced Precursors
Strategies for Benzothiophene (B83047) Core Formation
The construction of the benzothiophene ring system is a foundational step and can be achieved through various synthetic routes, primarily involving cyclization and annulation reactions or the functionalization of a pre-existing thiophene (B33073) ring.
Cyclization Reactions and Annulation Methods
Cyclization reactions represent a common and versatile strategy for synthesizing the benzothiophene core. These methods typically involve the formation of the thiophene ring fused to a benzene (B151609) ring from an appropriately substituted acyclic precursor.
One prominent method is the electrophilic cyclization of o-alkynyl thioanisoles . nih.gov In this approach, an o-alkynyl thioanisole (B89551) undergoes cyclization in the presence of an electrophile. Various electrophiles such as iodine, N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS) can be employed, leading to the formation of 3-halo-substituted benzothiophenes. organic-chemistry.orgnih.gov For instance, the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophile facilitates the cyclization of o-alkynyl thioanisoles to yield 2,3-disubstituted benzo[b]thiophenes. nih.gov This method is advantageous due to its mild reaction conditions and tolerance of various functional groups. nih.gov
Another approach involves the palladium-catalyzed oxidative cyclization . For example, 2-(methylthio)phenylacetylenes can be converted to benzothiophene-3-carboxylic esters through a palladium iodide-catalyzed process that involves an oxidative cyclization–deprotection–alkoxycarbonylation sequence under aerobic conditions. nih.govacs.org
Annulation methods also provide a powerful route to benzothiophenes. Thiophene annulation, for instance, can be achieved from thiophene cores to construct uniquely substituted benzothiophenes. researchgate.net A notable example is the TiCl4 or SnCl4-promoted hetero-type benzannulation of (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols to produce 4-chlorobenzothiophenes. researchgate.net Furthermore, a consecutive thiophene-annulation approach starting from o-ethynyl-thioanisole substrates and arylsulfenyl chloride reagents has been developed for the synthesis of complex thienoacene-based structures. acs.org
The reaction of o-halovinylbenzenes with potassium sulfide (B99878) offers a transition-metal-free synthesis of 2-substituted benzo[b]thiophenes. organic-chemistry.org Similarly, the reaction of 2-bromo alkynylbenzenes with sodium sulfide in the presence of a copper catalyst provides access to various 2-substituted benzo[b]thiophenes. organic-chemistry.orgwikipedia.org
Thiophene Precursor Functionalization
An alternative to building the benzothiophene from acyclic precursors is to start with a thiophene ring and construct the fused benzene ring. This can be achieved through reactions that form a six-membered ring onto the thiophene core. For example, a thiolation-annulation reaction of a bromine-functionalized vinyl-linked precursor can be used to form a benzothiophene-linked structure. acs.org
Regioselective Halogenation Approaches for 7-Bromo and 5-Chloro Substitutions
Once the benzothiophene core is established, the next critical step is the regioselective introduction of the bromo and chloro substituents at the C7 and C5 positions, respectively.
Direct Halogenation Protocols (Bromination, Chlorination)
Direct halogenation of the benzothiophene ring system can be employed to introduce bromine and chlorine atoms. However, controlling the regioselectivity of these reactions is a significant challenge due to the inherent reactivity of the benzothiophene ring, which typically favors electrophilic substitution at the C3 position. chemicalbook.comnih.gov
For the synthesis of halogenated benzothiophenes, specific reagents and conditions are necessary. For instance, N-bromosuccinimide (NBS) is a common reagent for bromination. nih.govwku.edu The choice of solvent and reaction temperature can influence the regioselectivity of the bromination. nih.gov Similarly, chlorination can be achieved using reagents like sodium hypochlorite (B82951). A method for the C3-chlorination of C2-substituted benzothiophenes using sodium hypochlorite pentahydrate has been described. nih.govrsc.org
Directed Ortho-Metalation and Halogenation Sequences
Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. baranlab.orgwikipedia.org This technique relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgwikipedia.orguwindsor.ca The resulting aryllithium species can then be quenched with an electrophilic halogen source to introduce a halogen atom at the desired position.
In the context of synthesizing 7-bromo-5-chloro-1-benzothiophene, a DoM strategy could be envisioned starting from a precursor with a suitable DMG. For example, a methoxy (B1213986) or an amide group can act as a DMG. wikipedia.org By strategically placing a DMG on the benzene ring of the benzothiophene precursor, it is possible to direct lithiation and subsequent halogenation to specific positions. A combined ortho-lithiation and halocyclization strategy has been reported for the synthesis of regioselectively functionalized benzothiophenes. scribd.com
Control of Reaction Parameters for Selectivity
Achieving the desired regioselectivity in halogenation reactions often requires careful control of various reaction parameters. These include the choice of halogenating agent, solvent, temperature, and the presence of catalysts or additives. nih.govwku.edu
For example, in direct bromination, the use of milder brominating agents or specific catalytic systems can favor one isomer over another. nih.gov Temperature can also play a crucial role; in some cases, lower temperatures may enhance selectivity. nih.gov In the case of chlorination with sodium hypochlorite, the temperature was found to be a critical parameter, with optimal results obtained at 65–75 °C. nih.gov At lower temperatures, competing oxidation reactions were observed. nih.gov
Advanced Synthetic Transformations for Functionalization
The functionalization of the pre-formed this compound core is critical for creating diverse molecular architectures. The presence of two distinct halogen atoms—a bromine and a chlorine—on the benzene ring offers opportunities for selective transformations.
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are extensively used to modify halogenated benzothiophenes. nih.govorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction has become a cornerstone of modern synthetic chemistry for creating C-C bonds. nih.govlibretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. libretexts.org The reactivity difference between the C-Br and C-Cl bonds in this compound can allow for regioselective coupling. Generally, the C-Br bond is more reactive and will undergo oxidative addition to the palladium(0) catalyst under milder conditions than the C-Cl bond. nih.gov This differential reactivity enables the selective substitution of the bromine atom. For instance, Suzuki coupling reactions on 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids have been shown to proceed selectively at one of the bromo positions. nih.gov Studies on polychlorinated aromatics have also demonstrated that selective coupling can be achieved, allowing for the stepwise functionalization of polyhalogenated systems. acs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Halo-thiophenes
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 25-76% | nih.govd-nb.info |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Moderate to good | nih.gov |
| 5-Bromo-1,2,3-triazine | Arylboronic acids | Pd(dppf)Cl₂ / dppf-CF₃ | Ag₂CO₃ | Dioxane | 50-97% | uzh.chresearchgate.net |
| Polychlorinated Pyridines | Alkyl Pinacol Boronic Esters | FcPPh₂/Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | Good | acs.org |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing carbon-nitrogen bonds. wikipedia.org It allows for the coupling of aryl halides with a wide array of amines. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the greater reactivity of the C-Br bond in this compound would likely allow for selective amination at the 7-position. The development of specialized phosphine (B1218219) ligands, such as sterically hindered biaryl phosphines (e.g., SPhos, tBuBrettPhos), has been instrumental in expanding the scope and efficiency of this reaction, enabling the coupling of challenging substrates under mild conditions. acs.orgresearchgate.net The reaction is tolerant of numerous functional groups and has been successfully applied to various azaheterocycles. researchgate.net
Nucleophilic and Electrophilic Substitution Pathways
Beyond metal-catalyzed reactions, the benzothiophene scaffold can undergo classical substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): While the benzothiophene ring itself is electron-rich, the presence of electron-withdrawing groups can facilitate SNAr reactions. For SNAr to occur on the benzene portion of this compound, strong activation, typically by a nitro group positioned ortho or para to the halogen, is usually required. The inherent reactivity of thiophenes to nucleophilic substitution is significantly greater than that of corresponding benzene compounds. uoanbar.edu.iq This increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex. uoanbar.edu.iq Copper-mediated nucleophilic substitutions are also a synthetically useful method for functionalizing halothiophenes. uoanbar.edu.iq
Electrophilic Aromatic Substitution: Benzothiophenes generally undergo electrophilic substitution. The substitution pattern is dictated by the directing effects of the fused benzene ring, the sulfur atom, and any existing substituents. Common electrophilic substitutions include nitration, halogenation, and Friedel-Crafts reactions. For instance, bromination of benzo[b]thiophene using N-bromosuccinimide (NBS) in a chloroform (B151607) and acetic acid mixture proceeds readily. chemicalbook.com The positions of the existing chloro and bromo substituents on the this compound scaffold will direct incoming electrophiles, though the electron-withdrawing nature of the halogens deactivates the ring towards substitution.
Functional Group Interconversions at the Benzothiophene Scaffold
Functional group interconversion (FGI) is a strategy where one functional group is converted into another without altering the carbon skeleton. youtube.com This is a crucial tactic for elaborating the benzothiophene core. For example, if a nitrile group were present on the scaffold, such as in 5-bromo-7-chloro-1-benzothiophene-2-carbonitrile, it could be hydrolyzed to a carboxylic acid or reduced to an amine. bldpharm.com Similarly, an aldehyde group, as seen in 7-bromo-1-benzothiophene-2-carbaldehyde (B1407323), can be oxidized to a carboxylic acid or reduced to an alcohol. The bromine atom itself can be considered a functional group that can be converted into other groups via reactions like lithiation followed by quenching with an electrophile.
Modern Synthetic Techniques in this compound Synthesis
Modern synthetic chemistry has embraced technologies that accelerate reaction rates, improve yields, and promote greener processes.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a powerful tool in synthetic chemistry, known for dramatically reducing reaction times, often from hours to minutes, and improving yields. researchgate.netorganic-chemistry.org The uniform and rapid heating provided by microwave irradiation can enhance the efficiency of many reactions used to build and functionalize heterocyclic systems. researchgate.net For example, the synthesis of 3-aminobenzo[b]thiophenes has been achieved in 11 minutes under microwave irradiation at 130 °C, a significant improvement over conventional heating. rsc.org Similarly, the Gewald reaction, a common method for synthesizing substituted thiophenes, benefits greatly from microwave assistance, reducing reaction times from 4 hours to just 20 minutes while improving yields and purity. organic-chemistry.org These studies suggest that the cyclization and functionalization steps leading to this compound and its derivatives could be significantly optimized using microwave technology. manipal.edu
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiophene Analogs
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| 3-Aminobenzothiophene Synthesis | 2 hours | 11 minutes | Not specified, rapid access | rsc.org |
| Gewald Reaction | 4 hours | 20 minutes | Yes | organic-chemistry.org |
| Benzothieno[3,2-e] researchgate.netrsc.orgresearchgate.nettriazolo[4,3-c]pyrimidines | Longer reaction times | Shorter reaction times | More efficient | manipal.edu |
Metal-Catalyzed Processes
Metal-catalyzed reactions are indispensable in the synthesis of complex molecules like this compound. Palladium catalysis, in particular, is central to the key bond-forming reactions discussed previously, such as Suzuki and Buchwald-Hartwig couplings. researchgate.netresearchgate.net These processes are valued for their high functional group tolerance and reliability in forming C-C and C-N bonds. nih.gov The development of highly active catalysts and ligands enables these transformations to occur under mild conditions with high efficiency. researchgate.net Beyond palladium, other metals like copper are used in Ullmann-type couplings and other nucleophilic substitution reactions on halo-thiophenes. uoanbar.edu.iq The synthesis of benzothiophene derivatives can also be achieved through metal-catalyzed cyclization reactions, such as the visible-light-promoted cyclization of disulfides and alkynes, offering a modern, light-driven approach. rsc.org
Chemical Reactivity and Mechanistic Studies of 7 Bromo 5 Chloro 1 Benzothiophene
Influence of Halogen Substituents on Aromatic Reactivity
Electrophilic Aromatic Substitution Patterns
In electrophilic aromatic substitution (EAS), the incoming electrophile will preferentially attack positions that are most activated or least deactivated. For 7-bromo-5-chloro-1-benzothiophene, the thiophene (B33073) ring is generally more reactive towards electrophiles than the halogenated benzene (B151609) ring. Within the benzothiophene (B83047) system, electrophilic attack typically occurs at the C2 and C3 positions of the thiophene ring.
The halogens at the C5 and C7 positions exert a deactivating effect on the benzene portion of the molecule. However, they are ortho-, para-directing. Therefore, any electrophilic attack on the benzene ring would be directed to the C4 and C6 positions. The C6 position is sterically hindered by the adjacent chlorine at C5 and bromine at C7. The C4 position is a more likely site for substitution on the benzene ring, although reactions on the thiophene ring are generally favored.
Nucleophilic Aromatic Substitution Potential
Nucleophilic aromatic substitution (SNAr) on aryl halides is typically challenging and requires either strong activation by electron-withdrawing groups or harsh reaction conditions. The reaction proceeds through a high-energy carbanionic intermediate known as a Meisenheimer complex. nih.gov For SNAr to occur, the aromatic ring must be electron-poor, and the presence of electron-withdrawing groups ortho or para to the leaving group can stabilize the negative charge of the intermediate. d-nb.info
In this compound, the chloro and bromo groups themselves are not sufficient to activate the ring for SNAr with common nucleophiles under standard conditions. The thiophene ring's electron-donating nature relative to the benzene ring further disfavors this pathway. However, under forcing conditions with very strong nucleophiles, substitution might be possible. It is also conceivable that SNAr could proceed via a benzyne (B1209423) elimination-addition mechanism under the influence of a very strong base. jcu.edu.au
Transformations Involving Carbon-Halogen Bonds
The carbon-halogen bonds are key functional handles for molecular elaboration, particularly through metal-catalyzed reactions. The differential reactivity of the C-Br and C-Cl bonds is a critical aspect of the synthetic utility of this compound.
Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In dihalogenated substrates like this compound, selective reactions can often be achieved due to the different reactivities of the halogens. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to a low-valent palladium center, which is the first step in many cross-coupling catalytic cycles (e.g., Suzuki, Stille, Heck, Sonogashira).
This reactivity difference allows for sequential functionalization. For instance, a Suzuki coupling using a palladium catalyst would be expected to selectively occur at the C7-Br bond, leaving the C5-Cl bond intact for a subsequent, more forcing coupling reaction. researchgate.netresearchgate.net Studies on similar dihalo-thiophenes have demonstrated the feasibility of such selective couplings. nih.gov The choice of catalyst, ligands, and reaction conditions can be fine-tuned to control the selectivity of these transformations. d-nb.info
Reduction and Cleavage Pathways
The carbon-halogen bonds in this compound can be cleaved through various reductive pathways. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can lead to dehalogenation. Similar to cross-coupling reactions, the C-Br bond is typically more susceptible to reduction than the C-Cl bond, allowing for selective monodebromination under controlled conditions. Other reducing agents, such as zinc dust in acetic acid or activated magnesium, can also effect dehalogenation.
Intramolecular and Intermolecular Cyclization Pathways
The presence of two halogen atoms on the benzothiophene scaffold opens up possibilities for constructing more complex polycyclic systems through cyclization reactions. One potential strategy involves a double metal-halogen exchange to generate a dianionic intermediate. This intermediate could then react with a suitable dielectrophile to form a new fused ring.
For example, treatment with two or more equivalents of a strong organolithium reagent at low temperatures could potentially lead to a dilithio-benzothiophene species. Quenching this with an appropriate reagent, such as a dihaloalkane or an α,ω-dicarbonyl compound, could result in the formation of a new carbocyclic or heterocyclic ring fused to the benzothiophene core. While specific examples for this compound are not documented, the principles of such cyclizations are well-established in aromatic chemistry. rsc.org
Stability and Degradation Mechanisms
The inherent stability of the this compound molecule is dictated by the aromatic benzothiophene core and the nature of its halogen substituents. The electron-withdrawing properties of the bromine and chlorine atoms can influence the electron density of the aromatic system, affecting its susceptibility to chemical and photochemical attack.
The hydrolytic stability of this compound is expected to be significant under neutral and acidic conditions at ambient temperatures, a characteristic common to many aromatic halides. The carbon-halogen bonds on the aromatic ring are generally resistant to hydrolysis due to the high energy required to break them. However, under more extreme conditions, such as high temperatures or in the presence of strong nucleophiles or catalysts, degradation can occur.
Studies on related benzothiophene compounds in aqueous environments indicate that the benzothiophene ring itself can be subject to degradation under harsh conditions. For instance, the decomposition of benzothiophene and its derivatives has been observed in subcritical and supercritical water in the presence of alkali, suggesting that at elevated temperatures and pressures, the heterocyclic ring can be cleaved. mdpi.com Furthermore, the ultrasonic irradiation of benzothiophene in aqueous solutions has been shown to produce hydroxylated intermediates, indicating a susceptibility to hydroxyl radical attack. mdpi.com This suggests that while direct hydrolysis may be slow, oxidative degradation pathways in aqueous media are possible.
The presence of both bromine and chlorine on the benzothiophene ring introduces a competitive aspect to potential nucleophilic substitution reactions under forcing conditions. The relative reactivity of the C-Br and C-Cl bonds would depend on the specific reaction conditions, including the nature of the nucleophile and the presence of any catalysts.
Table 1: Inferred Hydrolytic Stability of this compound
| Condition | Expected Stability | Potential Degradation Pathway |
| Neutral pH, Ambient Temp. | High | Negligible hydrolysis |
| Acidic pH, Ambient Temp. | High | Negligible hydrolysis |
| Basic pH, Ambient Temp. | Moderate to High | Slow nucleophilic substitution |
| Elevated Temperature | Low to Moderate | Ring cleavage, nucleophilic substitution |
The photochemical degradation of this compound is anticipated to be a more significant degradation pathway than hydrolysis, particularly in the presence of ultraviolet (UV) radiation. The absorption of UV light can excite the molecule to a higher energy state, potentially leading to the cleavage of the carbon-halogen bonds.
Research on the photodegradation of brominated flame retardants (BFRs), many of which are brominated aromatic compounds, provides valuable insights. These studies have shown that the C-Br bond is often the most labile site for photolytic cleavage, leading to debromination as a primary degradation step. nih.gov The quantum yield for the photodegradation of BFRs has been observed to increase with the number of bromine atoms, suggesting that the bromo-substituted position on the benzothiophene ring would be a likely point of initial photochemical attack. mdpi.com
Similarly, studies on chlorophenols have demonstrated that the C-Cl bond can also undergo photolysis, leading to dechlorination. nih.gov In the case of this compound, it is plausible that both debromination and dechlorination could occur, with the relative rates depending on the specific wavelength of irradiation and the local chemical environment. The degradation is likely to proceed via a free-radical mechanism, which could lead to a variety of secondary reactions and the formation of a complex mixture of photoproducts.
Table 2: Potential Photochemical Degradation Reactions of this compound
| Reaction Type | Description |
| Homolytic Cleavage | UV radiation leads to the breaking of a C-Br or C-Cl bond, forming a benzothienyl radical and a halogen radical. |
| Reductive Dehalogenation | In the presence of a hydrogen donor, the benzothienyl radical can abstract a hydrogen atom, resulting in a dehalogenated benzothiophene. |
| Radical-Radical Coupling | Two benzothienyl radicals could couple to form dimeric species. |
| Photo-oxidation | In the presence of oxygen, the radical intermediates can react to form oxidized products such as hydroxylated or ring-opened species. |
The thermal stability of this compound is expected to be relatively high, consistent with other halogenated aromatic compounds. The stability is largely determined by the strength of the bonds within the molecule. The benzothiophene ring system is thermally robust, and the carbon-halogen bonds on the aromatic ring require significant energy to break.
Thermogravimetric analysis (TGA) of a related compound, 2,7-dibromo nih.govbenzothieno[3,2-b] nih.govbenzothiophene, showed a decomposition temperature at 5% weight loss to be above 300°C, indicating high thermal stability. nih.gov It is reasonable to infer that this compound would exhibit a similar high level of thermal stability.
The thermal decomposition of halogenated organic compounds often proceeds through radical mechanisms. At sufficiently high temperatures, the weakest bond in the molecule will likely cleave first. The relative strengths of the C-Br and C-Cl bonds would influence the initial decomposition products. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that thermal decomposition might be initiated by the loss of a bromine radical.
Table 3: Comparative Bond Dissociation Energies
| Bond | Typical Dissociation Energy (kJ/mol) | Implication for Thermal Stability |
| C-Br (Aromatic) | ~335 | Likely initial site of thermal cleavage |
| C-Cl (Aromatic) | ~400 | More stable than the C-Br bond |
| C-S (in Thiophene) | ~440 | High stability of the thiophene ring |
| C-C (Aromatic) | ~490 | Very high stability of the benzene ring |
Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Scientific Literature
Following a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic and structural elucidation data for the specific chemical compound this compound could not be located.
The requested article, which was to be structured around specific analyses including Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry, cannot be generated with scientific accuracy due to the absence of published research findings for this particular molecule.
Searches for ¹H and ¹³C NMR chemical shifts, 2D NMR correlation studies, characteristic infrared and Raman vibrational modes, and mass spectrometry fragmentation patterns for this compound did not yield any specific results. While general spectroscopic properties of the parent compound, 1-benzothiophene, and various other substituted derivatives are well-documented, this information is not sufficient to accurately describe the unique spectral characteristics of the 7-bromo-5-chloro isomer.
The generation of a scientifically rigorous and authoritative article as per the user's detailed outline is contingent upon the availability of peer-reviewed experimental data. Without access to primary research detailing the synthesis and characterization of this compound, any attempt to provide the requested spectroscopic analysis would be speculative and would not meet the required standards of accuracy and detail.
Therefore, the specific data required to populate the outlined sections on NMR, IR, Raman, and Mass Spectrometry for this compound is not available at this time.
Spectroscopic and Structural Elucidation of 7 Bromo 5 Chloro 1 Benzothiophene
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
Electronic Transitions and Band Assignments
Specific electronic transitions and band assignments for 7-bromo-5-chloro-1-benzothiophene have not been reported. Typically, the UV-Vis absorption spectrum of benzothiophene (B83047) derivatives exhibits bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the nature and position of substituents. For this compound, the bromine and chlorine atoms would be expected to act as auxochromes, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent benzothiophene molecule. However, without experimental data, precise band assignments cannot be made.
Photophysical Property Characterization
There is no available information on the photophysical properties of this compound, including its fluorescence or phosphorescence characteristics. Characterization of properties such as quantum yield, excited-state lifetime, and Stokes shift would require dedicated spectroscopic studies, which have not been published to date.
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. Therefore, a definitive determination of its solid-state structure, including crystal packing and detailed geometric parameters, is not possible at this time.
Geometric Parameters and Conformational Analysis
Precise bond lengths, bond angles, and dihedral angles for this compound have not been experimentally determined. While computational chemistry methods could provide theoretical predictions of its geometric parameters and preferred conformation, these would require validation through experimental techniques like X-ray crystallography. The benzothiophene core is inherently planar, and the primary conformational flexibility would involve the orientation of the bromo and chloro substituents relative to the fused ring system.
Computational Chemistry and Theoretical Investigations of 7 Bromo 5 Chloro 1 Benzothiophene
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the energetic properties of a molecule. These methods can provide a wealth of information without the need for empirical data.
Geometry Optimization Using Density Functional Theory (DFT) and Ab Initio Methods
To determine the most stable conformation of 7-bromo-5-chloro-1-benzothiophene, its molecular geometry would be optimized using computational methods. Density Functional Theory (DFT) is a popular choice for such calculations due to its balance of accuracy and computational cost. A commonly used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
The process involves starting with an initial guess of the molecular structure and iteratively solving the Schrödinger equation to find the geometry with the lowest electronic energy. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles for the molecule.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could also be employed for higher accuracy, though at a greater computational expense. A comparison of the results from different methods would help in assessing the reliability of the predicted geometric parameters.
A hypothetical data table for the optimized geometrical parameters of this compound, as would be obtained from such calculations, is presented below. Please note that these are illustrative values and are not derived from actual computations.
| Parameter | DFT/B3LYP (Illustrative) | Ab Initio/MP2 (Illustrative) |
| C-S Bond Length (Å) | 1.75 | 1.74 |
| C-C Bond Length (Å) | 1.38 - 1.42 | 1.37 - 1.41 |
| C-Cl Bond Length (Å) | 1.73 | 1.72 |
| C-Br Bond Length (Å) | 1.88 | 1.87 |
| C-S-C Bond Angle (°) | 92.5 | 92.7 |
| C-C-C Bond Angle (°) | 118.0 - 122.0 | 118.2 - 121.8 |
Vibrational Frequency Calculations and Spectral Simulation
Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are instrumental in interpreting experimental infrared (IR) and Raman spectra.
Each calculated vibrational frequency corresponds to a specific motion of the atoms, such as stretching, bending, or wagging of the chemical bonds. By analyzing these modes, a theoretical vibrational spectrum can be simulated. This simulated spectrum can then be compared with experimentally obtained spectra to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. For instance, characteristic stretching frequencies for the C-Br, C-Cl, and C-S bonds, as well as the aromatic C-H and C=C bonds, would be identified.
Electronic Structure Analysis
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack, respectively.
An illustrative table of HOMO-LUMO properties is provided below.
| Property | Value (Illustrative) |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.7 |
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents areas of neutral potential.
For this compound, the MEP surface would likely show negative potential around the sulfur, bromine, and chlorine atoms due to the presence of lone pairs of electrons, making these potential sites for interaction with electrophiles. The aromatic protons would likely exhibit a more positive potential.
Global Reactivity Descriptors
Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's stability and reactivity.
Key global reactivity descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of change in electron distribution.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
These parameters would be calculated using the energies of the HOMO and LUMO. A hypothetical data table for these descriptors is shown below.
| Descriptor | Formula | Illustrative Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 eV |
| Chemical Softness (S) | 1/(2η) | 0.21 eV-1 |
| Electrophilicity Index (ω) | χ2/(2η) | 3.67 eV |
Simulation of Spectroscopic Properties: A Methodological Overview
The simulation of spectroscopic properties through computational methods is a cornerstone of modern chemical research, allowing for the prediction and interpretation of experimental spectra.
NMR Chemical Shift Prediction (GIAO-DFT)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT). This approach calculates the magnetic shielding tensors of atomic nuclei within a molecule, which can then be converted to chemical shifts. For a molecule such as this compound, GIAO-DFT calculations would predict the 1H and 13C NMR spectra, aiding in the structural confirmation and assignment of experimental data. The accuracy of these predictions depends on the chosen functional and basis set. rsc.orgresearchgate.net While this methodology is robust, specific GIAO-DFT calculated chemical shifts for this compound are not documented in the reviewed literature.
UV-Vis and Photoluminescence Spectral Simulation (TD-DFT)
Time-dependent Density Functional Theory (TD-DFT) is the leading method for simulating electronic absorption (UV-Vis) and emission (photoluminescence) spectra. rsc.org This technique calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. For this compound, TD-DFT could predict its UV-Vis absorption maxima and provide insights into its photoluminescent properties. Such simulations are crucial for understanding the photophysical behavior of the compound and assessing its potential in optoelectronic applications. rsc.org However, published TD-DFT studies specifically detailing the simulated spectra of this compound could not be located.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are employed to explore the conformational landscape of a molecule over time, providing a dynamic picture of its structure and flexibility. nih.govmdpi.com For this compound, which has a relatively rigid bicyclic core, MD simulations could reveal subtle conformational changes, such as out-of-plane vibrations of the substituents. These simulations are particularly useful for understanding how the molecule might interact with its environment or other molecules in a dynamic setting. nih.gov At present, there are no available reports of molecular dynamics simulations performed on this compound.
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including transition states and reaction energy profiles. For this compound, theoretical studies could elucidate the pathways of its synthesis or its reactivity in subsequent chemical transformations. For instance, DFT calculations can be used to model the transition states of cross-coupling reactions, a common method for modifying halogenated aromatic compounds. researchgate.netnih.gov Such studies would offer a detailed, atomistic understanding of the reaction, guiding the optimization of reaction conditions. Unfortunately, specific theoretical investigations into the reaction mechanisms involving this compound are not described in the current body of scientific literature.
Exploration of Biological Activities and Molecular Interactions of 7 Bromo 5 Chloro 1 Benzothiophene Derivatives
Structure-Activity Relationship (SAR) Studies of Halogenated Benzothiophenes
The biological activity of benzothiophene (B83047) derivatives is significantly modulated by the nature and position of halogen substituents on the aromatic ring. Structure-activity relationship (SAR) studies provide a framework for understanding how these chemical modifications translate into biological efficacy.
Influence of Bromine and Chlorine Substitutions on Biological Efficacy
The substitution of hydrogen atoms with halogens such as bromine and chlorine on the benzothiophene scaffold can profoundly impact the compound's biological activity. Generally, the introduction of halogens can alter a molecule's lipophilicity, electronic distribution, and steric profile, which in turn affects its absorption, distribution, metabolism, excretion (ADME) properties, and its ability to interact with biological targets.
In the context of benzothiophene derivatives studied as Factor Xa inhibitors, the replacement of a fluorine atom with either a chlorine or bromine atom on an associated aniline (B41778) ring resulted in compounds with subnanomolar inhibitory potency. nih.gov This suggests that the larger, more polarizable halogens like bromine and chlorine can form more favorable interactions within the active site of the enzyme compared to fluorine. nih.gov While this example is not directly on the benzothiophene ring itself, it highlights the principle that bromine and chlorine can be more effective than other halogens in specific biological contexts. nih.gov
Positional Isomer Effects on Molecular Recognition
For example, in a series of 1,4-benzodiazepine (B1214927) analogues, which share structural similarities with substituted aromatic systems, the position of halogen substituents was found to be crucial for receptor affinity. nih.gov Specifically, electron-withdrawing groups at the C7 position were identified as a requirement for high-affinity analogues. nih.gov This is due to the role of this group in interacting with a postulated cationic site on the receptor. nih.gov This principle can be extended to halogenated benzothiophenes, where the positions of bromine and chlorine would dictate the electrostatic potential of the molecule and its ability to engage in specific interactions with a target protein.
Furthermore, studies on other heterocyclic compounds have demonstrated that the relative positions of functional groups can influence the molecule's excited-state properties and reactivity, which can be critical for certain biological activities. acs.org The arrangement of donor and acceptor groups within a molecule, which can be influenced by the positions of halogen atoms, is key to controlling its electronic characteristics. researchgate.net Therefore, for a di-substituted compound like 7-bromo-5-chloro-1-benzothiophene, the specific 5,7-substitution pattern is expected to produce a distinct biological activity profile compared to other positional isomers (e.g., 4,6- or 2,3-dihalogenated benzothiophenes).
Mechanisms of Biological Action at the Molecular Level
The biological effects of this compound derivatives are exerted through various molecular mechanisms, including the inhibition of enzymes, modulation of receptors, and specific protein-ligand interactions.
Enzyme Inhibition Studies (e.g., Kinases, Pyruvate (B1213749) Kinase)
Halogenated heterocyclic compounds, including those with benzothiophene scaffolds, have been investigated as inhibitors of various enzymes. Protein kinases, which play a central role in cellular signaling pathways, are common targets. For instance, halogenated benzimidazoles have been shown to be potent inhibitors of protein kinase CK-II, acting as competitive inhibitors with respect to ATP. nih.gov The most effective compound in this class was a tetrabrominated derivative, highlighting the potential of poly-halogenation in achieving high inhibitory potency. nih.gov
Pyruvate kinase, a key enzyme in the glycolytic pathway, is another potential target. This enzyme is known to be inhibited by phenylalanine and its metabolites, which act on an allosteric site. nih.gov The ability of small molecules to inhibit pyruvate kinase suggests that appropriately substituted benzothiophenes could also modulate its activity, potentially impacting cellular energy metabolism. nih.gov
Below is a table summarizing the inhibitory activities of some halogenated compounds against specific enzymes.
| Compound Class | Enzyme Target | Mechanism of Inhibition | Key Findings |
| Substituted Benzothiophene-Anthranilamides | Factor Xa | Not specified | Bromine and chlorine substitutions led to subnanomolar inhibitors. nih.gov |
| Halogenated Benzimidazoles | Protein Kinase CK-II | Competitive with ATP | A tetrabrominated derivative was the most potent inhibitor. nih.gov |
| Phenylalanine/Phenylpyruvate | Pyruvate Kinase | Competitive with ADP and phosphoenolpyruvate | Inhibition may be related to reduced glucose metabolism. nih.gov |
Receptor Binding and Modulation (e.g., Estrogen Receptors, PGE2 Receptors)
Benzothiophene derivatives have been explored as modulators of various receptors, including estrogen receptors (ERs). ERs are nuclear hormone receptors that regulate gene transcription and are involved in a wide range of physiological processes. ebi.ac.uk The binding of ligands to ERs can lead to a variety of cellular responses, and the development of selective estrogen receptor modulators (SERMs) is an active area of research. nih.gov
The structural scaffold of this compound could potentially allow it to fit into the ligand-binding pocket of estrogen receptors. The halogen atoms could form specific contacts with amino acid residues, influencing the conformational state of the receptor and thereby modulating its activity. It is known that estrogen can rapidly modulate the function of G protein-coupled receptors through a non-genomic mechanism involving the activation of protein kinase A (PKA). nih.gov This highlights the complex crosstalk between different signaling pathways that can be influenced by receptor modulators.
While specific data on the interaction of this compound with PGE2 receptors is limited, this class of G protein-coupled receptors is also a plausible target for small molecule modulators. The anti-inflammatory and other physiological effects of modulating PGE2 signaling make this an important area for future investigation.
Protein-Ligand Interaction Analysis (e.g., Halogen Bonding, Covalent Adduct Formation)
The interactions between halogenated ligands like this compound and their protein targets are governed by a variety of non-covalent forces. Among these, halogen bonding has emerged as a significant and increasingly utilized interaction in drug design. nih.gov A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain. nih.govelifesciences.org
Both chlorine and bromine are effective halogen bond donors. nih.gov Studies have shown that the strength of halogen bonds often correlates with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov The presence of both a bromine and a chlorine atom on the benzothiophene ring of this compound provides two potential sites for halogen bonding, which could contribute significantly to its binding affinity and selectivity for a particular protein target. The geometry of these interactions, including the C-X···O/N angle, is a critical factor, although it can be influenced by the steric environment within the binding site. nih.gov
In some cases, reactive functional groups on a ligand can lead to the formation of covalent adducts with the target protein. While the benzothiophene core itself is generally stable, the specific electronic properties conferred by the bromine and chlorine substituents could potentially influence its reactivity. However, non-covalent interactions like halogen bonding are generally the more common mechanism of action for this class of compounds.
The table below summarizes key protein-ligand interactions involving halogenated compounds.
| Interaction Type | Description | Importance in Drug Design |
| Halogen Bonding | A non-covalent interaction between a halogen atom (Cl, Br, I) and a Lewis base (e.g., oxygen, nitrogen). nih.govnih.gov | Enhances binding affinity and selectivity. nih.gov The strength is dependent on the type of halogen and the geometry of the interaction. nih.gov |
| Covalent Adduct Formation | The formation of a covalent bond between the ligand and the protein target. | Can lead to irreversible inhibition, which may be desirable in some therapeutic contexts. |
In Vitro Efficacy Studies on Cell Lines (Mechanistic Focus)
The therapeutic potential of this compound derivatives is significantly informed by in vitro studies, which elucidate their efficacy and mechanisms of action at the cellular level. Research into structurally related halogenated benzothiophenes provides a foundational understanding of their bioactivity, spanning anticancer, antimicrobial, and antioxidant properties.
Cell Growth Inhibition and Cytotoxicity Mechanisms (e.g., Cancer Cell Lines)
Halogenated benzothiophene and benzothiazole (B30560) scaffolds are recognized for their potent cytotoxic effects against various cancer cell lines. The presence and position of halogen substituents on the benzothiophene ring are critical determinants of this activity. While specific studies on this compound derivatives are not extensively documented in public literature, research on analogous compounds provides significant insights.
Derivatives of the related benzothiazole scaffold have demonstrated that chloro and bromo substitutions are key for potent anticancer effects. For instance, a dichlorophenyl-containing chlorobenzothiazole exhibited a remarkable GI50 (concentration for 50% growth inhibition) of 71.8 nM against the HOP-92 non-small cell lung cancer line nih.gov. Another study on benzothiazole-2-thiol derivatives bearing a chloromethylbenzamide (B8583163) substitution reported IC50 values ranging from 1.1 µM to 8.8 µM across a panel of human cancer cell lines, including those for colon, breast, and skin cancer nih.gov.
Similarly, halogenated benzothiadiazines, which are structurally related, have shown significant antineoplastic effects. A novel derivative was identified with an IC50 value of 2.93 µM in a cellular model of triple-negative breast cancer, demonstrating high selectivity over nonmalignant cells nih.gov. Furthermore, a newly synthesized 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine was found to significantly inhibit the proliferation of epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cells frontiersin.org. These findings collectively underscore the potential of chloro- and bromo-substituted benzothiophene cores as a basis for developing potent anticancer agents. The mechanism often involves the induction of apoptosis and cell cycle arrest, hindering the uncontrolled proliferation of cancer cells frontiersin.org.
Table 1: Cytotoxic Activity of Related Halogenated Benzothiophene/Benzothiazole Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Dichlorophenyl-chlorobenzothiazole | Non-Small Cell Lung (HOP-92) | GI₅₀ | 71.8 nM | nih.gov |
| Chloromethylbenzamide-benzothiazole | Various Human Cancers | IC₅₀ | 1.1 - 8.8 µM | nih.gov |
| Halogenated Benzothiadiazine | Triple-Negative Breast Cancer | IC₅₀ | 2.93 µM | nih.gov |
| 6-Chloro-benzothiazole Amine | Epidermoid Carcinoma (A431) | Proliferation Inhibition | Significant | frontiersin.org |
Antimicrobial Activity against Pathogenic Strains (e.g., Bacterial, Fungal)
The benzothiophene scaffold, particularly when halogenated, is a promising pharmacophore for the development of new antimicrobial agents to combat drug-resistant pathogens. The introduction of chlorine and bromine atoms into the benzothiophene structure has been shown to enhance antimicrobial efficacy.
Studies on 3-halobenzo[b]thiophenes revealed that derivatives containing either chlorine or bromine at the 3-position were active against Gram-positive bacteria, such as Bacillus cereus, Staphylococcus aureus, and Enterococcus faecalis, as well as the fungal pathogen Candida albicans nih.gov. Certain cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes demonstrated a potent minimum inhibitory concentration (MIC) as low as 16 µg/mL nih.gov. Time-kill curve analysis for a cyclohexanol-substituted 3-chlorobenzo[b]thiophene against S. aureus confirmed a rapid bactericidal mode of action nih.gov.
Further reinforcing these findings, a separate investigation focused on combining the benzothiophene nucleus with an acylhydrazone functional group to target multidrug-resistant S. aureus (MRSA) nih.gov. A standout compound, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a MIC of just 4 µg/mL against a reference S. aureus strain and two clinically isolated, drug-resistant strains (MRSA and daptomycin-resistant) nih.gov. Researchers have consistently noted that functionalities like amides, ethers, and nitriles, especially in conjunction with a chlorine atom at the 3-position, tend to improve the antimicrobial profile of the benzothiophene ring researchgate.net.
Table 2: Antimicrobial Efficacy of Halogenated Benzothiophene Derivatives
| Derivative Class | Pathogen | Activity Metric | Value | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | S. aureus, B. cereus, E. faecalis, C. albicans | MIC | 16 µg/mL | nih.gov |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | S. aureus, B. cereus, E. faecalis, C. albicans | MIC | 16 µg/mL | nih.gov |
| 6-Chloro-benzothiophene Acylhydrazone | Multidrug-Resistant S. aureus | MIC | 4 µg/mL | nih.gov |
Antioxidant and Free Radical Scavenging Mechanisms
Derivatives of benzothiophene have been recognized for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. The ability of these compounds to neutralize reactive oxygen species (ROS) is a key aspect of their therapeutic potential.
Research has indicated that benzo[b]thiophen-3-ol derivatives possess a notable antioxidant and chelating potential nih.gov. In one study, several novel benzothiophene derivatives were synthesized and evaluated for their ability to act as radioprotective agents against cranial irradiation-induced neuroinflammation, a condition driven by oxidative stress nih.gov. The results highlighted that p-bromo benzothiophene derivatives, in particular, offered good antioxidant and anti-inflammatory effects nih.gov. Another study focusing on methoxy-substituted benzothiophenes incorporating chalcone (B49325) moieties also identified several derivatives with significant antioxidant activity researchgate.net. The general consensus is that the benzothiophene core structure is a viable scaffold for developing effective antioxidant agents nih.gov.
Molecular Modeling and Docking Studies for Target Identification
To rationalize the observed biological activities and guide the design of more potent derivatives, molecular modeling and docking studies are indispensable tools. These computational methods provide a window into the specific interactions between halogenated benzothiophene derivatives and their biological targets at the molecular level.
For instance, in the context of anticancer activity, molecular modeling of benzothiophene-containing compounds as selective estrogen receptor downregulators (SERDs) has been performed to understand their binding mode in breast cancer therapy nih.gov. These studies identified key amino acid residues within the ligand-binding domain of the estrogen receptor, such as ARG394, GLU353, PHE404, and ILE424, that are crucial for stabilizing the compound-receptor complex nih.gov. The binding affinity was found to be driven by a combination of hydrophobic, electrostatic, and van der Waals interactions nih.gov.
Docking simulations for halogen-based inhibitors of the 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) enzyme, a target in breast cancer, revealed that halogen substitution significantly impacts binding affinity mdpi.com. The binding-free energy trend was observed to be F < Cl < Br < I, suggesting that bromo- and iodo-substituted compounds form more stable complexes mdpi.com. Furthermore, ab initio calculations on bromo- and iodo-benzothiophene derivatives have demonstrated their capacity to form specific noncovalent interactions, including halogen bonding (X···O and X···π interactions), which can be critical for target recognition and binding dntb.gov.ua. These computational insights are vital for the rational design of next-generation inhibitors based on the this compound scaffold, allowing for the optimization of interactions to enhance potency and selectivity for desired biological targets mdpi.comnih.gov.
Applications and Future Research Directions of 7 Bromo 5 Chloro 1 Benzothiophene in Advanced Materials and Chemical Synthesis
Role as Synthetic Intermediate for Complex Molecules
The presence of both a bromine and a chlorine atom on the benzothiophene (B83047) ring makes 7-bromo-5-chloro-1-benzothiophene a highly valuable intermediate for constructing complex molecular architectures. The differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective, stepwise functionalization, a crucial strategy in modern organic synthesis.
The primary utility of this compound in creating new heterocyclic scaffolds lies in its suitability for transition metal-catalyzed cross-coupling reactions. mdpi.com The Suzuki-Miyaura coupling, for instance, is a powerful method for forming carbon-carbon bonds. mdpi.comnih.gov
Research on various dihalogenated heteroarenes has demonstrated that the C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed couplings. rsc.org This reactivity difference can be exploited to achieve regioselective synthesis. For example, a Suzuki coupling reaction could be performed under conditions that selectively cleave the C-Br bond at the 7-position, allowing the introduction of an aryl or other heterocyclic group. d-nb.infonih.gov Subsequently, under more forcing reaction conditions, a second, different coupling partner could be introduced at the 5-position via the C-Cl bond. This stepwise approach enables the synthesis of unsymmetrical, highly functionalized benzothiophene derivatives that would be difficult to access otherwise. rsc.org This controlled, regioselective functionalization is critical for building libraries of complex molecules for screening purposes. nih.govrsc.org
The benzothiophene core is a "privileged structure" in medicinal chemistry, forming the basis for numerous pharmacologically active agents. rsc.orgnih.gov Derivatives of benzothiophene have shown a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. eurekaselect.comnih.govnih.gov
This compound serves as an ideal starting point for generating potential pharmaceutical leads. The synthetic flexibility discussed above allows chemists to systematically modify the structure, attaching various chemical groups to probe interactions with biological targets like enzymes or receptors. researchgate.net The halogen atoms themselves are not merely synthetic handles; they can play a direct role in the biological activity of a molecule. Halogen bonding, a non-covalent interaction involving a halogen atom, can enhance a drug's binding affinity and specificity for its target protein. nih.gov Furthermore, the presence of chloro and bromo substituents significantly impacts the molecule's physicochemical properties, such as lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. This makes dihalogenated benzothiophenes valuable building blocks in the design of new therapeutic agents. nih.gov Patents in this field often cover broad classes of substituted benzothiophenes for treating a variety of diseases, highlighting the scaffold's importance. google.com
Potential in Materials Science
Beyond its role in medicine, the unique electronic properties of the benzothiophene ring system make it a promising component for advanced materials. The fusion of a benzene (B151609) ring and a thiophene (B33073) ring creates an extended π-conjugated system that can effectively transport charge carriers, a fundamental requirement for many electronic applications.
Derivatives of mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT), a larger, related scaffold, are among the highest-performing organic semiconductors known, exhibiting excellent charge carrier mobility and stability. researchgate.netrsc.org The fundamental benzothiophene unit within this compound provides the foundation for semiconducting behavior.
Photochromic materials, which reversibly change color upon exposure to light, are of great interest for applications in optical switches, data storage, and smart windows. nih.gov Diarylethenes are a premier class of photochromic compounds known for their high fatigue resistance and thermal stability. nih.govmdpi.com These molecules typically consist of a central photo-switchable unit flanked by two aromatic or heteroaromatic rings.
Benzothiophene is a commonly used heterocycle in the design of high-performance diarylethenes. mdpi.comoup.comscientific.net this compound can serve as a versatile building block for new photochromic systems. The bromo and chloro groups can be used as points of attachment to construct the diarylethene architecture through cross-coupling reactions. The resulting benzothiophene-containing diarylethene would be expected to exhibit reversible color changes upon irradiation with UV and visible light, with the specific properties (e.g., the color of the closed-ring form) influenced by the electronic nature of the benzothiophene unit. mdpi.com
The presence of two reactive halogen sites makes this compound an ideal monomer for the synthesis of conjugated polymers. nih.gov Through techniques like Suzuki or direct-arylation polycondensation, this monomer can be linked with other aromatic units to create long polymer chains with a continuous π-conjugated backbone. rsc.orgresearchgate.netdoi.org
These resulting poly(benzothiophene) derivatives would be of significant interest for a range of electronic applications. Conjugated polymers are the active materials in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netfrontiersin.org The properties of the polymer, including its band gap, solubility, and film-forming characteristics, can be precisely controlled by the choice of the co-monomer used in the polymerization. The persistent halogen atoms on the benzothiophene unit would continue to influence the polymer's electronic structure, offering a route to fine-tune its performance for specific device applications. frontiersin.org
Agrochemical Research Applications
While direct and extensive research specifically targeting the agrochemical applications of this compound is not widely documented in publicly available literature, the broader class of halogenated benzothiophenes has shown significant promise, suggesting a fertile ground for future investigation. The presence of both bromo and chloro substituents on the benzothiophene core is a key feature that often imparts potent biological activity.
Research into related compounds provides a strong rationale for the potential of this compound as an agrochemical agent. For instance, various benzo[b]thiophene derivatives have been explored for their fungicidal and antibacterial properties. Studies on 3-halobenzo[b]thiophenes, including chloro and bromo analogues, have demonstrated their potential as antimicrobial agents. nih.gov It was noted that chloro- and bromo-substituted benzo[b]thiophenes were the most active among the halogens tested. nih.gov
Furthermore, derivatives of 7-bromo-1-benzothiophene-2-carbaldehyde (B1407323) have exhibited notable antimicrobial activity. This suggests that the 7-bromo substitution pattern is a key contributor to the biological effects of these molecules. The combination of a bromine atom at the 7-position and a chlorine atom at the 5-position in this compound could potentially lead to synergistic or enhanced activity against plant pathogens.
The following table summarizes the antimicrobial activities of related benzothiophene compounds, highlighting the potential areas of application for this compound in agrochemical development.
| Compound Class | Type of Activity | Key Findings |
| 3-Halobenzo[b]thiophenes | Antibacterial, Antifungal | Chloro and bromo derivatives showed the most significant inhibitory activity. nih.gov |
| 7-Bromo-1-benzothiophene-2-carbaldehyde derivatives | Antimicrobial | Demonstrates the importance of the 7-bromo substituent for biological activity. |
| Substituted 8-Quinolinols | Antifungal | 5,7-dichloro and 5,7-dibromo derivatives were the most fungitoxic compounds tested. nih.gov |
Based on these findings, this compound warrants investigation as a potential lead compound for the development of novel fungicides or bactericides for crop protection.
Emerging Research Areas and Unexplored Properties
The unique substitution pattern of this compound opens up several avenues for emerging research and the exploration of currently unknown properties. The field of materials science, in particular, presents significant opportunities.
Benzothiophene-based molecules are being explored for their photoluminescent properties and potential use as chemosensors. rsc.org The specific electronic characteristics endowed by the bromo and chloro substituents in this compound could lead to the development of novel sensors for various analytes.
The synthesis of complex heterocyclic structures is another area where this compound could serve as a valuable intermediate. The bromine atom at the 7-position can act as a reactive handle for further functionalization through cross-coupling reactions, allowing for the construction of more elaborate molecules with potential applications in medicinal chemistry or materials science. google.com For instance, a patent has been filed for the synthesis of 7-bromo-5-methoxyquinoline, highlighting the utility of the 7-bromo substituent in building complex molecular frameworks. google.com
Furthermore, the synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines and their subsequent conversion to sulfones has been reported, indicating the versatility of bromo-substituted benzothiophenes in creating diverse molecular architectures. researchgate.net
The table below outlines potential emerging research areas for this compound.
| Research Area | Potential Application | Rationale |
| Materials Science | Photoluminescent materials, Chemosensors | The inherent properties of the benzothiophene core, modified by halogen substituents, are promising for optical and sensing applications. rsc.org |
| Synthetic Chemistry | Intermediate for complex molecules | The reactive bromine site allows for further chemical modifications and the creation of novel compounds. google.com |
| Medicinal Chemistry | Scaffold for drug discovery | Halogenated heterocycles are a common feature in many active pharmaceutical ingredients. nih.gov |
Conclusion and Outlook
Summary of Key Research Findings
Direct and specific research on the chemical compound 7-bromo-5-chloro-1-benzothiophene is notably limited in publicly accessible scientific literature. While the benzothiophene (B83047) scaffold and its many derivatives are subjects of extensive study in medicinal chemistry and materials science, this particular di-halogenated isomer appears to be a novel or under-investigated entity. nih.govresearchgate.netrsc.org The core benzothiophene structure is a versatile pharmacophore, forming the basis for a variety of biologically active molecules with applications as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. nih.govresearchgate.netresearchgate.net
Similarly, while structure-activity relationship (SAR) studies have been conducted on various halogenated benzothiophenes and related benzofurans, highlighting the critical role of halogen placement on biological activity, no such studies have been found that specifically include this compound. nih.govnih.gov The electronic effects and steric properties of the bromine and chlorine atoms at the C-7 and C-5 positions, respectively, remain to be experimentally determined and reported.
Remaining Challenges and Knowledge Gaps
The primary and most significant challenge concerning this compound is the profound lack of foundational research. This creates several critical knowledge gaps:
Validated Synthetic Pathways: There is no established and optimized protocol for the synthesis of this compound. Developing a regioselective and high-yield synthetic route is the first major hurdle that needs to be overcome.
Physicochemical and Spectroscopic Data: Fundamental data, including melting point, boiling point, solubility, and comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), are currently unavailable. This information is essential for its identification, purification, and use as a chemical building block.
Crystallographic Data: The solid-state structure of this compound has not been determined. X-ray crystallography would provide invaluable insights into its molecular geometry, bond angles, and intermolecular interactions.
Biological Activity Profile: The compound has not been screened for any biological activities. Its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent is completely unknown. Without this data, its value in medicinal chemistry cannot be assessed. researchgate.netrsc.org
Reactivity and Utility as a Building Block: The reactivity of the C-Br and C-Cl bonds in this specific isomeric arrangement has not been explored. Understanding their differential reactivity in cross-coupling reactions is crucial for its potential use as a synthetic intermediate for more complex molecules. chemenu.com
Future Prospects and Strategic Research Priorities
Despite the current lack of data, the known importance of halogenated benzothiophenes provides a clear roadmap for future research on this compound. The following are key strategic priorities:
Development of Synthetic Methodologies: The initial focus should be on the development and optimization of a reliable synthetic route to produce this compound in sufficient quantity and purity for further studies. This could involve multi-step synthesis starting from commercially available precursors or exploring novel cyclization strategies.
Comprehensive Characterization: Once synthesized, the compound must be thoroughly characterized to establish a complete data profile. This includes detailed spectroscopic analysis (NMR, IR, MS) and determination of its key physicochemical properties. Obtaining a single crystal for X-ray diffraction analysis would be a high-priority objective.
Investigating its Potential in Medicinal Chemistry:
Broad Biological Screening: The compound should be subjected to a broad range of in vitro biological assays to identify any potential therapeutic activities. Given the known properties of related compounds, screening for anticancer, antibacterial, and antifungal activity would be a logical starting point. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Assuming any biological activity is identified, this compound could serve as a valuable scaffold for SAR studies. Future work could involve the selective functionalization at the bromine and chlorine positions to generate a library of derivatives with potentially enhanced potency and selectivity.
Exploration in Materials Science: Benzothiophene derivatives have applications in organic electronics. Future research could explore the potential of this compound as a building block for the synthesis of novel organic semiconductors, dyes, or sensors. Its specific halogenation pattern could influence its electronic properties and solid-state packing, potentially leading to materials with unique characteristics.
In essence, this compound represents an unexplored area within the well-established field of benzothiophene chemistry. The immediate future of research on this compound will be centered on its fundamental synthesis and characterization, which will then open the door to exploring its potential applications in both medicine and materials science.
Q & A
Q. What interdisciplinary collaborations enhance the utility of this compound in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
